molecular formula C9H11NO B126771 (5R)-5,6,7,8-tetrahydroquinolin-5-ol CAS No. 150737-70-5

(5R)-5,6,7,8-tetrahydroquinolin-5-ol

Cat. No.: B126771
CAS No.: 150737-70-5
M. Wt: 149.19 g/mol
InChI Key: LANQCUHPUQHIAO-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Truxipicurium iodide is a neuromuscular blocking agent used primarily in anesthetic practice. It belongs to the class of bisquaternary ammonium compounds, which are known for their ability to induce muscle relaxation by blocking neuromuscular transmission . This compound is particularly valued for its potency and relatively short duration of action, making it suitable for various surgical procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of truxipicurium iodide involves the reaction of specific quaternary ammonium compounds with iodine. The process typically includes the following steps:

    Formation of the Quaternary Ammonium Compound: This involves the alkylation of a tertiary amine with an alkyl halide to form the quaternary ammonium salt.

    Iodination: The quaternary ammonium salt is then reacted with iodine to form truxipicurium iodide.

Industrial Production Methods: Industrial production of truxipicurium iodide follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Truxipicurium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Truxipicurium iodide has several scientific research applications, including:

    Chemistry: Used as a model compound to study the reactivity of bisquaternary ammonium compounds.

    Biology: Employed in studies of neuromuscular transmission and muscle physiology.

    Medicine: Utilized in anesthetic practice to induce muscle relaxation during surgical procedures.

Mechanism of Action

Truxipicurium iodide exerts its effects by blocking the transmission of nerve impulses at the neuromuscular junction. It binds to nicotinic acetylcholine receptors on the motor endplate, preventing the binding of acetylcholine and subsequent depolarization of the muscle membrane. This results in muscle relaxation and paralysis, which is reversible upon discontinuation of the drug .

Comparison with Similar Compounds

Uniqueness of Truxipicurium Iodide: Truxipicurium iodide is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Unlike succinylcholine, it does not cause significant histamine release or cardiovascular side effects. Compared to pancuronium, it has a shorter duration of action, making it more suitable for shorter surgical procedures .

Properties

CAS No.

150737-70-5

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

(5R)-5,6,7,8-tetrahydroquinolin-5-ol

InChI

InChI=1S/C9H11NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,9,11H,1,4-5H2/t9-/m1/s1

InChI Key

LANQCUHPUQHIAO-SECBINFHSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)N=CC=C2)O

SMILES

C1CC(C2=C(C1)N=CC=C2)O

Canonical SMILES

C1CC(C2=C(C1)N=CC=C2)O

Synonyms

5-Quinolinol,5,6,7,8-tetrahydro-,(5R)-(9CI)

Origin of Product

United States

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